molecular formula C8H7ClN2 B11916510 3-Chloro-6-methylimidazo[1,2-a]pyridine

3-Chloro-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11916510
M. Wt: 166.61 g/mol
InChI Key: DCGPJHYJHBAKKJ-UHFFFAOYSA-N
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Description

General Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Academic Research

The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. researchgate.net Researchers have extensively explored derivatives of this scaffold, leading to the discovery of compounds with anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.net The widespread importance of this scaffold is highlighted by its presence in several commercially available drugs. nih.govresearchgate.net For instance, Zolpidem and Alpidem are well-known drugs that feature the imidazo[1,2-a]pyridine skeleton. nih.govresearchgate.net

The significance of this scaffold extends beyond medicinal chemistry into materials science. Its inherent fluorescence activity makes it a valuable component in the development of bioimaging probes, chemosensors, and genetic fluorescent markers. researchgate.netnih.gov The stability and favorable optoelectronic properties, such as high quantum yields and large Stokes shifts, contribute to its utility in these applications. researchgate.net

Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug NameTherapeutic Use
ZolpidemInsomnia Treatment
AlpidemAnxiolytic Agent
ZolimidineAnti-ulcer Agent
SaripidemAnxiolytic Agent
Minodronic acidOsteoporosis Treatment

This table is based on information from multiple sources. nih.govresearchgate.net

Overview of Derivatization and Functionalization Strategies within the Imidazo[1,2-a]pyridine Framework

The versatility of the imidazo[1,2-a]pyridine scaffold stems from the various positions on its bicyclic ring system that are amenable to chemical modification. rsc.org Direct C-H functionalization has emerged as a powerful strategy for derivatization, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. nih.govrsc.org

The C3 position is the most common site for functionalization due to its high electron density, making it susceptible to electrophilic substitution and radical reactions. rsc.orgnih.gov Common transformations at the C3 position include:

Halogenation: Iodination and chlorination reactions provide key intermediates for further cross-coupling reactions. acs.org For example, 3-chloro-6-methylimidazo[1,2-a]pyridine is a halogenated derivative that can serve as a building block for more complex molecules. chemicalbook.com

Alkylation and Arylation: Introducing alkyl or aryl groups can significantly modify the biological activity of the molecule. nih.gov

Formylation and Acylation: These reactions introduce carbonyl functionalities that can be further elaborated. nih.gov

Fluoroalkylation: The incorporation of fluoroalkyl groups, such as a trifluoromethyl group, is a key strategy in drug design to enhance metabolic stability and binding affinity. mdpi.com

While C3 is the most reactive site, functionalization at other positions, such as C2, C5, and C8, has also been achieved, allowing for comprehensive structural diversification. rsc.orgnih.gov These reactions are often accomplished using transition-metal catalysis, photocatalysis, or metal-free oxidative methods. rsc.orgrsc.org

Table 2: Common Functionalization Reactions of the Imidazo[1,2-a]pyridine Ring

PositionReaction TypeReagents/Catalysts
C3IodinationMolecular Iodine (I2), TBHP
C3TrifluoromethylationVisible Light, Photoredox Catalysts
C3FormylationVisible Light, Rose Bengal, TMEDA
C3AlkoxycarbonylationRose Bengal, (NH4)2S2O8
C5AlkylationVisible Light, Eosin Y

This table summarizes findings on various functionalization strategies. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3

InChI Key

DCGPJHYJHBAKKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=C2Cl)C=C1

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 6 Methylimidazo 1,2 a Pyridine and Analogues

Established Direct Synthetic Routes to Imidazo[1,2-a]pyridines

The formation of the imidazo[1,2-a]pyridine (B132010) core is a cornerstone of heterocyclic chemistry, with several well-documented strategies. These routes often begin with a substituted 2-aminopyridine (B139424), which undergoes cyclization to form the fused bicyclic system.

Condensation Reactions with 2-Aminopyridinesbio-conferences.orgresearchgate.net

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with a suitable electrophilic partner. bio-conferences.orgnih.gov This approach, often referred to as the Tschitschibabin reaction, is valued for its reliability and the broad availability of starting materials. bio-conferences.org

The reaction between a 2-aminopyridine and an α-haloketone is a classic and efficient method for constructing the imidazo[1,2-a]pyridine skeleton. bio-conferences.orgnih.gov The initial step involves the SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

A significant advancement in this methodology is the development of catalyst-free and solvent-free conditions. For instance, the reaction of various 2-aminopyridines with α-haloketones at 60°C proceeds efficiently without the need for a catalyst or solvent, offering a greener synthetic route. researchgate.netamazonaws.comnih.gov This method has been shown to be effective for both α-bromo and α-chloro ketones. researchgate.net The reaction mechanism is proposed to involve the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of the 2-aminopyridine. amazonaws.com

The scope of this reaction is broad, accommodating a variety of substituents on both the 2-aminopyridine and the α-haloketone. The following table illustrates the versatility of this approach.

Table 1: Synthesis of Imidazo[1,2-a]pyridines via Condensation of 2-Aminopyridines with α-Haloketones

2-Aminopyridine Derivativeα-HaloketoneConditionsProductYield (%)Reference
2-Aminopyridineα-BromoacetophenoneNeat, 60°C, 20 min2-Phenylimidazo[1,2-a]pyridine91 amazonaws.com
2-Amino-5-methylpyridine (B29535)α-BromoacetophenoneNeat, 60°C, 25 min6-Methyl-2-phenylimidazo[1,2-a]pyridine92 amazonaws.com
2-Aminopyridine2-Bromo-4'-chloroacetophenoneNeat, 60°C, 25 min2-(4-Chlorophenyl)imidazo[1,2-a]pyridine89 amazonaws.com
2-Amino-5-chloropyridineAqueous Chloroacetaldehyde-6-Chloroimidazo[1,2-a]pyridine- google.com

The reaction of 2-aminopyridines with β-keto esters provides another route to functionalized pyridone structures, which are related to the imidazo[1,2-a]pyridine family. ysu.amrsc.org Specifically, the use of α-bromo-β-keto esters can lead to the formation of the imidazo[1,2-a]pyridine core. The α-bromination of β-keto esters can be achieved using reagents like bromodimethylsulfonium bromide, which offers a regioselective method for α-monobromination under mild conditions without the need for a catalyst. acs.org More recently, photoredox catalysis has been employed for the intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters, showcasing modern approaches to functionalizing these substrates. rsc.org

Metal-Catalyzed Synthetic Approaches

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines, often providing milder reaction conditions and broader functional group tolerance.

Palladium catalysis has been effectively used for the synthesis and functionalization of imidazo[1,2-a]pyridines. One notable application is the aminocarbonylation of halo-imidazo[1,2-a]pyridines to produce carboxamide derivatives. mdpi.com For example, 6-iodo or 8-iodoimidazo[1,2-a]pyridines can be converted to their corresponding amides using a recyclable palladium catalyst immobilized on a supported ionic liquid phase. mdpi.com This method allows for the introduction of a carboxamide group, which is a common feature in pharmacologically active molecules. mdpi.com

Another palladium-catalyzed approach involves the cyclization of 2-aminopyridines with propargyl aldehydes to form 3-vinylimidazo[1,2-a]pyridines. thieme-connect.com This reaction is proposed to proceed through a palladium-carbene intermediate followed by a 1,2-hydride shift. thieme-connect.com

Table 2: Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives

SubstrateReagentCatalyst SystemProductYield (%)Reference
6-Iodo-2-phenylimidazo[1,2-a]pyridineMorpholine, COPd/SILP(Imidazo[1,2-a]pyridin-6-yl)(morpholino)methanone75 mdpi.com
2-Aminopyridine3-PhenylpropionaldehydePd(OAc)2, Xantphos3-(1-Phenylvinyl)imidazo[1,2-a]pyridine82 thieme-connect.com

Copper-catalyzed methods have become increasingly popular for the synthesis of imidazo[1,2-a]pyridines due to the low cost and low toxicity of copper catalysts. organic-chemistry.orgnih.gov These reactions often proceed via multicomponent strategies or oxidative cyclizations.

A one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct route to a wide array of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Another efficient copper-catalyzed method is the synthesis from 2-aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.orgnih.gov This approach is environmentally friendly and has been optimized to achieve high yields with CuBr as the catalyst in DMF at 80°C. organic-chemistry.org

Copper(I) and palladium(II) catalysis can offer orthogonal synthetic routes to functionalized imidazo[1,2-a]pyridines. thieme-connect.com For example, a copper(I)-catalyzed reaction of a 2-aminopyridine with a propargyl aldehyde yields an imidazo[1,2-a]pyridine aldehyde or ketone, while a palladium(II)-catalyzed reaction gives a 3-vinyl imidazo[1,2-a]pyridine. thieme-connect.com

Table 3: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

2-Aminopyridine DerivativeCo-reactant(s)Catalyst SystemConditionsProduct TypeYield (%)Reference
2-Aminopyridine(E)-NitrostyreneCuBrDMF, 80°C, Air2-Phenylimidazo[1,2-a]pyridine85 organic-chemistry.org
2-Amino-5-methylpyridine(E)-NitrostyreneCuBrDMF, 80°C, Air6-Methyl-2-phenylimidazo[1,2-a]pyridine90 organic-chemistry.org
2-AminopyridinePhenylacetylene, FormaldehydeCuBr-2-Phenylimidazo[1,2-a]pyridine- bio-conferences.org
2-Aminopyridine3-PhenylpropionaldehydeCuI, BipyridineCH2Cl2, Air, rtImidazo[1,2-a]pyridin-3-yl(phenyl)methanone85 thieme-connect.com

A specific patent describes a method for synthesizing 3-chloro-imidazo[1,2-a]pyridine derivatives. google.com This process involves reacting a 2-aminopyridine derivative with an acetophenone (B1666503) derivative in the presence of a catalytic amount of sulfuric acid, followed by treatment with a halogenating agent such as thionyl chloride, oxalyl chloride, phosphorus pentachloride, or phosphorus trichloride. google.com

Other Transition Metal Catalysis (e.g., Gold, Iron, Silver)

While palladium and copper have been extensively used, other transition metals like gold and iron have emerged as powerful catalysts for the synthesis of imidazo[1,2-a]pyridines, offering unique reactivity and milder reaction conditions.

Gold Catalysis: Gold catalysts have been successfully employed in the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes. A study demonstrated a mild, atom-economical synthesis using the gold complex PicAuCl₂ in the presence of an acid, yielding a range of imidazo[1,2-a]pyridines in good yields. nih.gov This redox process is noted for its mildness, making it suitable for substrates with sensitive functional groups. nih.gov In other work, gold(III) complexes of imidazo[1,2-a]pyridine derivatives were synthesized by reacting a methanolic solution of HAuCl₄·3H₂O with the corresponding ligand. nih.gov

Iron Catalysis: Iron, being an abundant and non-toxic metal, represents an economical and environmentally friendly choice for catalysis. A notable iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org This method uses iron(II) chloride (FeCl₂) as the catalyst in DMF at 150°C. organic-chemistry.org The procedure is simple, tolerates a variety of functional groups, and avoids the need for additional oxidants. organic-chemistry.org Optimization studies showed FeCl₂ to be superior to other iron salts and copper catalysts for this transformation. organic-chemistry.org

Table 1: Examples of Gold and Iron Catalysis in Imidazo[1,2-a]pyridine Synthesis
CatalystReactantsKey FeaturesReference
PicAuCl₂ / AcidPyridine N-Oxide, AlkyneMild, atom-economical redox synthesis. nih.gov
FeCl₂Aminopyridine, 2-Methyl-nitroolefinInexpensive catalyst, avoids additional oxidants, denitration reaction. organic-chemistry.org

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes is a significant goal in modern chemistry to avoid issues of cost, toxicity, and metal contamination in final products. Several effective metal-free methods for the synthesis and functionalization of imidazo[1,2-a]pyridines have been reported.

One prominent approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. This reaction can be performed without a catalyst under various eco-friendly conditions. nih.gov For instance, the reaction proceeds effectively at room temperature in DMF with potassium carbonate as the base. nih.gov Another metal-free strategy is the NaOH-promoted cycloisomerisation of N-propargylpyridiniums, which provides quantitative yields in minutes under ambient, aqueous conditions. rsc.orgblogspot.com This method represents a significant improvement in terms of green metrics like space-time-yield. rsc.org

Furthermore, direct C-H functionalization can be achieved without metals. A notable example is the C-3 chlorination of imidazo[1,2-a]pyridines using Chloramine-T. This reaction proceeds rapidly at room temperature under neat (solvent-free) and metal-free conditions, offering a green and straightforward route to C-3 chlorinated products. nih.govacs.org

Table 2: Selected Metal-Free Synthetic Protocols for Imidazo[1,2-a]pyridines
MethodReactantsConditionsKey AdvantagesReference
CycloisomerisationN-propargylpyridiniumsAqueous NaOH, Ambient TemperatureRapid, quantitative yield, aqueous medium. rsc.orgblogspot.com
Condensation2-Aminopyridine, α-HalocarbonylK₂CO₃, DMF, Room TemperatureCatalyst-free, mild conditions. nih.gov
ChlorinationImidazo[1,2-a]pyridine, Chloramine-TNeat, Room TemperatureSolvent-free, metal-free, rapid reaction. nih.govacs.org

Green Chemistry and Sustainable Approaches in Synthesis (e.g., Aqueous Media, Microwave-Assisted)

Green chemistry principles are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to reduce environmental impact. Key strategies include the use of aqueous media and microwave irradiation.

Aqueous Media: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. An efficient route to imidazo[1,2-a]pyridines involves the NaOH-promoted cycloisomerisation of N-propargylpyridiniums in water at room temperature. rsc.orgblogspot.com Another sustainable method is the Cu(II)–ascorbate catalyzed three-component A³-coupling reaction of 2-aminopyridines, aldehydes, and alkynes in an aqueous micellar medium using sodium dodecyl sulfate (B86663) (SDS). acs.org This domino reaction proceeds smoothly to afford a variety of imidazo[1,2-a]pyridines in good yields. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner products. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones can be accomplished in as little as 60 seconds with high yields using microwave assistance. researchgate.net Similarly, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction between aminopyridines, aldehydes, and isocyanides can be efficiently promoted by microwave heating. beilstein-journals.orgmdpi.com For example, using phosphotungstic acid (HPW) as a catalyst in ethanol (B145695) under microwave heating provides the desired products in high yields within 30 minutes. beilstein-journals.org

Table 3: Green and Sustainable Approaches in Imidazo[1,2-a]pyridine Synthesis
ApproachMethodConditionsKey AdvantagesReference
Aqueous MediaNaOH-promoted cycloisomerisationWater, Ambient TemperatureMetal-free, rapid, high yield. rsc.orgblogspot.com
Aqueous Micellar MediaCu(II)–ascorbate catalyzed A³-couplingSDS/WaterEnvironmentally sustainable, domino reaction. acs.org
Microwave-AssistedCondensation Reaction2-Aminopyridine, α-HaloketoneRapid (60 seconds), high yields. researchgate.net
Microwave-AssistedGBB-3CRHPW catalyst, Ethanol, 80°CFast (30 min), low catalyst loading, high yields. beilstein-journals.orgmdpi.com

Targeted Functionalization and Derivatization at Specific Positions

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern of the heterocyclic core. researchgate.net Therefore, the development of regioselective functionalization methods is of paramount importance for creating diverse chemical libraries for drug discovery.

Strategies for Introduction of Halogen (Chlorine) at C-3

The C-3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and susceptible to electrophilic substitution. The introduction of a chlorine atom at this position is valuable as it provides a handle for further cross-coupling reactions.

A highly efficient and environmentally friendly method for the C-3 chlorination of imidazo[1,2-a]pyridines utilizes Chloramine-T as the chlorinating agent. nih.govacs.org This protocol is performed under solvent- and metal-free conditions at room temperature, providing a wide range of C-3 chloro-substituted imidazo[1,2-a]pyridines in good yields within a very short time. nih.gov The simplicity of the procedure, which requires no complex work-up, makes it suitable for gram-scale synthesis. nih.gov

Another common reagent for this transformation is N-chlorosuccinimide (NCS). The reaction of an imidazo[1,2-a]pyridine with NCS in a suitable solvent like DMF or acetonitrile (B52724) typically affords the 3-chloro derivative selectively.

Strategies for Introduction of Methyl Group at C-6

The introduction of substituents on the pyridine ring portion of the scaffold, such as a methyl group at the C-6 position, is most commonly achieved by starting the synthesis with an appropriately substituted 2-aminopyridine. To synthesize a 6-methylimidazo[1,2-a]pyridine, the typical precursor is 2-amino-5-methylpyridine.

This pre-functionalized starting material can then be subjected to various cyclization reactions. For example, the condensation of 2-amino-5-methylpyridine with an α-haloketone will yield a 2,3-disubstituted-6-methylimidazo[1,2-a]pyridine. This strategy ensures the unambiguous placement of the methyl group at the C-6 position. The modification at the C-6 position has been shown to be a privileged site for retaining the biological activity of certain imidazo[1,2-a]pyridine-based inhibitors. nih.gov

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic compounds, avoiding the need for pre-functionalized substrates. rsc.orgresearchgate.net The imidazo[1,2-a]pyridine scaffold is an excellent substrate for such reactions, with the C-3 position being the most reactive site.

Various catalytic systems have been developed for the C-H functionalization of imidazo[1,2-a]pyridines. These include:

Visible Light Photoredox Catalysis: This modern approach enables a wide range of C-H functionalizations, such as fluoroalkylation and arylation, under mild conditions. nih.govresearchgate.net For example, trifluoromethylation at C-3 can be achieved using a photoredox catalyst at room temperature. nih.gov

Ruthenium Catalysis: Ruthenium catalysts have been used for C-H activation, enabling reactions like the annulation of imidazo[1,2-a]pyridines with other cyclic structures. researchgate.net

Yttrium Catalysis: Yttrium triflate (Y(OTf)₃) has been shown to catalyze a three-component aza-Friedel–Crafts reaction, leading to C-3 alkylation of imidazo[1,2-a]pyridines. nih.gov

These methods provide direct access to functionalized imidazo[1,2-a]pyridines, offering a more straightforward and sustainable alternative to traditional multi-step synthetic sequences. nih.gov

Nucleophilic Aromatic Substitution on Halogenated Imidazo[1,2-a]pyridines

Nucleophilic aromatic substitution (NAS) serves as a critical method for the functionalization of halogenated imidazo[1,2-a]pyridines. This type of reaction is analogous to the reaction of nucleophiles with acid chlorides, proceeding through a tetrahedral intermediate before the halide is ejected to yield the substitution product. youtube.com The process involves the attack of a nucleophile on the aromatic ring, which leads to a temporary disruption of the ring's aromaticity. youtube.com Consequently, these reactions can be slower than those with acid chlorides and often necessitate heating to proceed efficiently. youtube.com

In the context of imidazo[1,2-a]pyridines, the pyridine ring is generally deactivated towards electrophilic attack. Conversely, it is more susceptible to nucleophilic attack, particularly when substituted with an electron-withdrawing group or a good leaving group like a halogen. youtube.comstackexchange.com Amines are frequently employed as effective nucleophiles in these substitutions, allowing for the introduction of various nitrogen-based functional groups onto the pyridine ring. youtube.com

A notable application of this methodology is the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. In one synthetic route, a key intermediate is formed via a nucleophilic substitution reaction on a chlorinated quinazoline (B50416) precursor with various primary or secondary amines. nih.gov This intermediate is then coupled with an imidazo[1,2-a]pyridine moiety. nih.gov Another example involves the substitution of a chlorine atom on a 2-(chloromethyl) group attached to an imidazo[1,2-b]pyridazine (B131497) core with sodium benzenesulfinate, demonstrating a nucleophilic displacement, albeit not directly on the aromatic ring itself. mdpi.com

The table below summarizes representative examples of nucleophilic aromatic substitution reactions on related heterocyclic systems.

ReactantNucleophileProductConditionsYieldReference
2-chloropyridineAmine2-aminopyridine derivativeHeatNot specified youtube.com
6-chloroquinazolinePrimary or secondary amines6-aminoquinazoline derivativesNot specifiedNot specified nih.gov
6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazineSodium benzenesulfinate6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineDMSO, RT, 15 h54% mdpi.com

Mechanistic Investigations of Synthetic Transformations

The mechanism of synthetic transformations involving imidazo[1,2-a]pyridines is a subject of detailed investigation, particularly concerning regioselectivity and reaction pathways.

For Nucleophilic Aromatic Substitution (NAS) , the mechanism is generally accepted to be a two-step addition-elimination process. youtube.com

Addition Step : A nucleophile attacks the carbon atom bearing the halogen substituent. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The aromaticity of the pyridine ring is disrupted in this step, making it the rate-determining step. youtube.com

Elimination Step : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast. youtube.com

The regioselectivity of these reactions is governed by the stability of the intermediate. For imidazo[1,2-a]pyridines, the electron-withdrawing nature of the fused imidazole (B134444) ring and the nitrogen atom in the pyridine ring influences the positions susceptible to nucleophilic attack.

Investigations into electrophilic aromatic substitution offer complementary insights into the reactivity of the imidazo[1,2-a]pyridine nucleus. For the related imidazo[1,2-a]pyrazine (B1224502) system, electrophilic attack is observed to occur preferentially at the C-3 position of the five-membered imidazole ring. stackexchange.com Mechanistic studies explain this regioselectivity by examining the stability of the cationic intermediate (Wheland intermediate). Attack at C-3 allows the six-membered pyrazine (B50134) ring to maintain its aromaticity and all its atoms to have a complete octet in one of the key resonance structures. stackexchange.com In contrast, attack at the C-2 position leads to a less stable intermediate where aromaticity is lost and unfavorable charge distributions occur. stackexchange.com This principle of maintaining the aromaticity of the six-membered ring likely influences the reactivity in other transformations as well.

The synthesis of the imidazo[1,2-a]pyridine core itself often involves a tandem mechanism of Michael addition and intramolecular cyclization. bio-conferences.org For instance, the reaction of 2-aminopyridines with nitroolefins, catalyzed by Lewis acids like FeCl₃, proceeds through such a cascade. bio-conferences.org The classic Tschitschibabin reaction, involving the condensation of 2-aminopyridine with α-haloketones, proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation and dehydration to form the fused imidazole ring. bio-conferences.orgacs.org

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is another powerful tool for synthesizing substituted imidazo[1,2-a]pyridines, including 3-amino derivatives. beilstein-journals.orgnih.govrsc.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid. beilstein-journals.org The mechanism is complex but provides a highly efficient route to structurally diverse products.

Reaction TypeKey Mechanistic FeatureIntermediateReference
Nucleophilic Aromatic SubstitutionAddition-EliminationMeisenheimer complex youtube.com
Electrophilic Aromatic SubstitutionPreservation of 6-ring aromaticityCationic (Wheland) intermediate stackexchange.com
Tschitschibabin ReactionN-alkylation followed by cyclizationN-alkylated aminopyridine bio-conferences.orgacs.org
Michael Addition/CyclizationCascade reactionMichael adduct bio-conferences.org
Groebke-Blackburn-BienayméMulticomponent condensationMultiple intermediates beilstein-journals.orgnih.gov

Structural Characterization and Spectroscopic Elucidation

Advanced Spectroscopic Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-Chloro-6-methylimidazo[1,2-a]pyridine by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In the context of this compound, ¹H and ¹³C NMR spectra provide precise information about the hydrogen and carbon environments within the molecule. mdpi.com

The ¹H NMR spectrum of a related imidazo[1,2-a]pyridine (B132010) derivative shows characteristic signals for the protons in the heterocyclic ring system. For instance, a downfield shift is typically observed for the protons of the pyridyl ring after complexation. nih.gov The ¹³C NMR spectrum complements this by identifying the chemical shifts of each carbon atom, including the quaternary carbons, which are crucial for confirming the fused ring structure. mdpi.comnih.gov Analysis of these spectra allows for the unambiguous assignment of each proton and carbon in the molecule. mdpi.comnih.gov

Below is a table summarizing typical NMR data for imidazo[1,2-a]pyridine derivatives.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H9.28 - 7.74m-
¹³C162.6 - 14.3--
¹H2.472s-
¹³C155.01 - 129.05--

Note: The data presented is a representative range for imidazo[1,2-a]pyridine derivatives and may not correspond exactly to this compound. Specific data for the title compound can be found in dedicated research articles.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the C-H, C=C, and C-N bonds within the imidazo[1,2-a]pyridine core. The presence of the chloro and methyl substituents would also give rise to specific vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C=C (aromatic)1450-1600
C-N1300-1400
C-Cl600-800
C-H (methyl)2850-2960

This table provides typical IR absorption ranges for the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. mdpi.commdpi.com For this compound, HRMS provides an exact mass measurement, which confirms its molecular formula, C₈H₇ClN₂. mdpi.com This technique is crucial for verifying the identity of the synthesized compound and distinguishing it from other molecules with similar nominal masses.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. This comparison is essential for confirming the purity and empirical formula of this compound. indexcopernicus.com

ElementTheoretical %
Carbon (C)57.00
Hydrogen (H)4.18
Chlorine (Cl)21.02
Nitrogen (N)16.61

The theoretical percentages are calculated based on the molecular formula C₈H₇ClN₂.

Biological Activity Profiles in Vitro Studies

Antiviral Activity (e.g., against Human Immunodeficiency Virus Type-1 and Type-2)

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been investigated for their potential antiviral effects, particularly against the Human Immunodeficiency Virus (HIV). A study involving a series of Imidazo[1,2-a]pyridine-Schiff base derivatives revealed their in vitro activity against both HIV-1 and HIV-2 strains in MT-4 cells.

One notable compound from this series, designated as 4a , demonstrated measurable efficacy. It exhibited a 50% effective concentration (EC₅₀) of 82.02 µg/ml against HIV-1 and a more potent EC₅₀ of 47.72 µg/ml against HIV-2. These findings suggest that the imidazo[1,2-a]pyridine core can serve as a foundational structure for the development of novel antiviral agents. Molecular docking studies further suggest that these compounds may exert their effect by interacting with the HIV-1 reverse transcriptase enzyme.

Table 1: Antiviral Activity of Imidazo[1,2-a]pyridine-Schiff Base Derivative 4a

Virus Strain EC₅₀ (µg/ml)
HIV-1 82.02

Enzyme Inhibition Studies

The imidazo[1,2-a]pyridine nucleus is a key structural feature in various compounds that have been shown to inhibit a range of enzymes.

Mtb Pantothenate Synthetase:

The enzyme pantothenate synthetase from Mycobacterium tuberculosis (Mtb) is a crucial target for the development of new anti-tuberculosis drugs. Researchers have identified and developed 2-methylimidazo[1,2-a]pyridine-3-carboxamides as inhibitors of this enzyme. Through synthetic modifications of an initial lead compound, a series of thirty new analogues were created and evaluated.

The most active compound in this series, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) , demonstrated significant inhibitory activity against Mtb pantothenate synthetase with a 50% inhibitory concentration (IC₅₀) of 1.90 µM. This compound also showed in vitro antimycobacterial activity with a minimum inhibitory concentration (MIC) of 4.53 µM against M. tuberculosis. The binding affinity of this potent inhibitor was further confirmed using differential scanning fluorimetry.

Table 2: Inhibition of Mtb Pantothenate Synthetase by Imidazo[1,2-a]pyridine Derivative 5b

Compound Target Enzyme IC₅₀ (µM)

While direct studies on 3-Chloro-6-methylimidazo[1,2-a]pyridine are not available, the broader class of heterocyclic compounds has been extensively studied as DNA gyrase inhibitors. For instance, a high-throughput screening for bacterial DNA gyrase inhibitors identified a variety of structurally diverse compounds. One such potent inhibitor, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine (compound 154) , which is from a different heterocyclic class, strongly inhibits E. coli DNA gyrase with an IC₅₀ of approximately 7 µM. This highlights the potential of nitrogen-containing heterocyclic scaffolds in targeting this essential bacterial enzyme.

Myeloperoxidase (MPO) is an enzyme implicated in chronic inflammatory diseases. Research into inhibitors of MPO led to the discovery of a reversible inhibitor from the triazolopyrimidine class, 7-(benzyloxy)-3H-triazolo[4,5-d]pyrimidin-5-amine . Although this compound does not share the imidazo[1,2-a]pyridine core, its discovery underscores the importance of heterocyclic structures in the design of enzyme inhibitors.

Currently, there is no publicly available research specifically detailing the inhibition of geranylgeranylation processes by this compound or its close derivatives.

Structure Activity Relationship Sar Studies

Impact of Substituents at the C-3 Position on Biological Activity

The C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is a frequent site for chemical modification due to its nucleophilic character, which readily allows for reactions with electrophiles and radicals. clockss.org This has made it a key target for introducing diverse functionalities to modulate biological activity. clockss.orgnih.gov

Halogenation at the C-3 position has been a strategy in the design of various biologically active imidazo[1,2-a]pyridines. For instance, in the development of anticancer agents, the presence of a chloro-substituted phenyl group at the C-3 position has shown significant cytotoxic effects. A study on 3-aminoimidazo[1,2-a]pyridine derivatives revealed that a compound with a p-chlorophenyl group at C-3, combined with a nitro group at the C-2 position, exhibited the highest inhibitory activity against the HT-29 human colon cancer cell line with an IC₅₀ value of 4.15 µM. nih.gov Another analog with the same C-3 substituent and a tolyl group at C-2 was a promising agent against the B16F10 melanoma cell line, with an IC₅₀ of 21.75 µM. nih.gov

The introduction of a trifluoromethyl group, a halogen-containing substituent, at the C-3 position of Bcr-Abl tyrosine kinase inhibitors was found to significantly improve potency by approximately 36-fold compared to the parent compound, imatinib. wikipedia.org This highlights the favorable influence of halogenated substituents at this position.

Table 1: Anticancer Activity of C-3 Substituted Imidazo[1,2-a]pyridine Analogs nih.gov

A wide array of non-halogenated substituents at the C-3 position have been explored to understand their impact on biological activity. C3-functionalized imidazo[1,2-a]pyridines have been investigated for various therapeutic applications, including antiviral, antibacterial, and anti-inflammatory activities. clockss.org

For example, a series of 3-substituted imidazo[1,2-a]pyridines were synthesized and evaluated as potential antiulcer agents. nih.gov While they did not show significant antisecretory activity, several compounds demonstrated good cytoprotective properties. nih.gov Specifically, an analog with a complex thiadiazole-containing side chain at the C-3 position showed cytoprotective activity comparable to the reference drug SCH-28080. nih.gov

In the context of antimicrobial activity, various 3-substituted-2-biphenyl imidazo[1,2-a]pyridine derivatives, including those with hydrazone, semicarbazone, and oxime functionalities at C-3, have been synthesized. researchgate.net Some of these compounds showed strong to moderate activity against different bacterial and fungal strains. researchgate.net

Impact of Substituents at the C-6 Position on Biological Activity

The C-6 position on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold has been identified as a critical point for substitution to modulate biological activity.

The presence of a methyl group at the C-6 position has been shown to be favorable for certain biological activities. In a study of phosphonocarboxylates as inhibitors of Rab geranylgeranyl transferase (RGGT), a compound with a methyl group at C-6 (2c) was found to be an active inhibitor. nih.gov Furthermore, in the development of novel anticancer agents, a series of 6-bromo-5-methylimidazo[1,2-a]pyridine (B184065) derivatives linked to 1,2,3-triazoles were synthesized and showed potent antiproliferative activity against MCF-7 and HeLa cell lines. bohrium.com

A variety of other substituents at the C-6 position have been investigated, revealing that this position is crucial for the biological activity of imidazo[1,2-a]pyridines. In the pursuit of anticancer agents, a range of 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against the colon cancer cell lines HT-29 and Caco-2. nih.gov

In a study focused on inhibitors of Rab geranylgeranyl transferase (RGGT), the C-6 position was identified as a privileged site for modification to retain activity. nih.gov The nature of the substituent at C-6, including its bulkiness, length, and geometry, was found to influence the compound's inhibitory activity. nih.gov For instance, while a methyl group was tolerated, introducing aryl groups with different functionalities led to varied activities. A biphenyl (B1667301) substituent at C-6 resulted in a highly active compound, whereas a simple phenyl group led to a loss of activity. nih.gov The introduction of a carboxylic acid group directly at C-6 was also found to be favorable for activity. nih.gov

Furthermore, in the development of ligands for the peripheral benzodiazepine (B76468) receptor (PBR), fluoroalkoxy side chains were introduced at the C-6 position of 2-phenyl-3-(N,N-diethylacetamido)imidazo[1,2-a]pyridine. acs.org The 6-chloro-substituted parent compound, along with its fluoroethoxy and fluoropropoxy analogs, displayed high affinity for PBR. acs.org

Table 2: Inhibition of Rab Geranylgeranyl Transferase (RGGT) by C-6 Substituted Imidazo[1,2-a]pyridine Analogs nih.gov

*NE: Not Effective up to 2 mM

Correlation of Substituent Electronic and Steric Properties with Observed Biological Efficacy

The biological efficacy of imidazo[1,2-a]pyridine derivatives is intricately linked to the electronic and steric properties of their substituents. The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron density of the heterocyclic ring system, thereby influencing its interaction with biological targets. nih.gov

For C-3 substituents, a study on the regioselectivity of nucleophilic aromatic substitution on 2,6-dichloropyridines indicated that the steric parameter B1 of the 3-substituent had a statistically significant correlation with the reaction outcome, suggesting that bulky substituents at this position can influence reactivity and, by extension, biological interactions. researchgate.net In the context of C-3 nitrosation of imidazo[1,2-a]pyridines, it was observed that an electron-withdrawing substituent on the pyridine ring was not conducive to the reaction, highlighting the importance of electronic effects. clockss.org

Regarding the C-6 position, research on RGGT inhibitors has shown that both the steric and electronic properties of the substituents are critical. nih.gov For instance, the activity of halogen-substituted compounds at C-6 was found to decrease with the increasing size of the halogen atom, indicating a steric constraint. nih.gov The acidic or basic nature of the substituent also played a role, with an acidic group directly attached to the ring promoting activity, while basic amine residues were detrimental. nih.gov

Scaffold Hopping and Lead Optimization Strategies for Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. researchgate.netresearchgate.net Its versatility has made it a frequent subject of structure-activity relationship (SAR) studies, with scaffold hopping and lead optimization being key strategies to enhance potency, selectivity, and pharmacokinetic profiles. These efforts have led to the development of clinical candidates for various diseases, most notably tuberculosis. acs.orgnih.gov

Lead Optimization of Imidazo[1,2-a]pyridine Amides (IPAs)

A significant breakthrough in the field was the optimization of imidazo[1,2-a]pyridine amide (IPA) lead compounds for the treatment of multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) tuberculosis. acs.orgnih.gov The optimization of a lead compound, IPA-1, led to the design and synthesis of Q203 (also known as Telacebec), a clinical candidate for tuberculosis. acs.orgresearchgate.net SAR studies revealed that the amide linker attached to the imidazo[1,2-a]pyridine core is crucial for activity against Mycobacterium tuberculosis. acs.orgresearchgate.net Further investigation demonstrated that the linearity and lipophilicity of the amine portion of the IPA series play a critical role in improving both in vitro and in vivo efficacy. acs.orgresearchgate.net This optimization work culminated in compounds like Q203, which targets the QcrB subunit of the cytochrome bc1 complex, a key component of the electron transport chain essential for energy production in M. tuberculosis. nih.govrsc.org

The optimization process from an initial hit to a clinical candidate involved several modifications to the core structure and its substituents. For instance, the development of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides yielded compounds with excellent in vitro activity against drug-sensitive Mtb strains. nih.gov The lead compound from this series, with a 4-bromo substitution, showed a good pharmacokinetic profile in rats. nih.gov

CompoundCore StructureKey FeaturesTarget
Q203 (Telacebec) Imidazo[1,2-a]pyridine amideOptimized amide linker and lipophilic amineM. tuberculosis QcrB acs.orgnih.gov
TB47 Pyrazolo[1,5-a]pyridine-3-carboxamideScaffold hop from Q203, equipotentM. tuberculosis QcrB nih.gov
ND-11543 Imidazo[2,1-b]thiazole (B1210989)Scaffold hop from Q203M. tuberculosis QcrB nih.gov

Scaffold Hopping Strategies

Scaffold hopping, the replacement of a core molecular framework with a different one while retaining similar biological activity, has been a fruitful strategy for imidazo[1,2-a]pyridine derivatives. nih.gov The success of Q203 prompted researchers to explore replacing the fused bicyclic imidazo[1,2-a]pyridine system with other fused bicyclic scaffolds to identify new molecules targeting the same QcrB complex. nih.govrsc.org

One notable example involved a scaffold hopping study based on an "anagram" of the sleep aid Ambien (zolpidem), which also contains an imidazo[1,2-a]pyridine core. nih.govrsc.org This led to the design of a library of pyrazolo[1,5-a]pyridines-3-carboxamides (PPAs). nih.govrsc.org This effort produced TB47, a compound that is structurally a matched pair to Q203 but with a PPA core. nih.gov TB47 was found to be equipotent to Q203 and also inhibits QcrB. nih.gov Further optimization of this new scaffold led to an analogue with a heterobiaryl side chain that was three times more active against M. tuberculosis than TB47. nih.gov

Another scaffold hopping SAR study resulted in the development of the imidazo[2,1-b]thiazole derivative ND-11543. nih.gov This compound demonstrated excellent activity against both replicating and non-replicating M. tuberculosis by targeting QcrB. nih.gov

Bioisosteric replacement is another form of scaffold hopping that has been successfully applied. In one study, the triazolopyrimidine core of a series of inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) was replaced with an imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.gov This modification was well-tolerated and, depending on the aromatic amine substituent, either slightly reduced or enhanced binding affinity. nih.gov For example, while one imidazo[1,2-a]pyrimidine analogue was 3-fold less potent than its triazolopyrimidine counterpart, another was 4-fold more potent. nih.gov

Scaffold hopping has also been employed to develop novel anticancer agents. rsc.org By using the imidazo[1,2-a]pyridine as a core backbone, researchers developed a series of covalent inhibitors targeting KRAS G12C-mutated cancer cells. rsc.org This strategy led to the identification of a potent lead compound, validating the imidazo[1,2-a]pyridine as a suitable scaffold for creating covalent anticancer agents. rsc.org

Modifications for Other Therapeutic Targets

Lead optimization of the imidazo[1,2-a]pyridine scaffold has also been pursued for other therapeutic applications. For instance, two series of novel 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives were designed by modifying the CA-4 pharmacophore to develop antitubulin agents. nih.gov Optimization of these compounds led to the discovery of a promising lead, 7e, which exhibited noteworthy potency against several cancer cell lines, superior to the parent compound CA-4. nih.gov

In the pursuit of antiulcer agents, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized. nih.gov While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties. nih.gov

The following table summarizes the activity of selected imidazo[1,2-a]pyridine derivatives and their scaffold-hopped analogues.

Derivative ClassModification StrategyLead Compound ExampleBiological Activity/TargetFinding
Imidazo[1,2-a]pyridine amidesLead OptimizationQ203 Antitubercular (QcrB inhibitor)Optimization of amide linker and lipophilicity improved efficacy. acs.orgresearchgate.net
Pyrazolo[1,5-a]pyridinesScaffold HoppingTB47 Antitubercular (QcrB inhibitor)Equipotent to Q203, demonstrating successful core replacement. nih.gov
Imidazo[1,2-a]pyrimidinesBioisosteric ReplacementCompound 16 Antiplasmodial (PfDHODH inhibitor)Replacement of a triazolopyrimidine core was well-tolerated and could enhance potency. nih.gov
5,7-diarylimidazo[1,2-a]pyridinesPharmacophore ModificationCompound 7e Anticancer (Antitubulin)Modification of the CA-4 pharmacophore led to a highly potent derivative. nih.gov
Imidazo[1,2-a]pyridinesCovalent Warhead AdditionCompound I-11 Anticancer (Covalent KRAS G12C inhibitor)Scaffold proved suitable for developing targeted covalent inhibitors. rsc.org

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Electronic and Structural Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the electronic and structural characteristics of imidazo[1,2-a]pyridine (B132010) derivatives. nih.govnih.govresearchgate.netnih.govresearchgate.net These methods provide a detailed understanding of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For imidazo[1,2-a]pyridine systems, DFT has been employed to optimize molecular geometries and to understand their electronic properties. nih.govnih.govresearchgate.netnih.govresearchgate.net Functionals such as B3LYP and B3PW91, combined with basis sets like 6-311G(d,p), are commonly used for these calculations. nih.govresearchgate.netnih.gov

A key aspect explored through DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscienceopen.com The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining the chemical reactivity and stability of a molecule. nih.gov For instance, in a study of a related compound, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (Alpidem), the HOMO-LUMO energy gap was calculated to be substantial, indicating high stability and low chemical reactivity. nih.gov

The molecular electrostatic potential (MEP) map, another output of DFT calculations, provides a visual representation of the charge distribution on the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govscienceopen.com This is valuable for predicting sites of intermolecular interactions.

Table 1: Representative DFT Calculation Parameters for Imidazo[1,2-a]pyridine Derivatives

ParameterExample Value/MethodReference
FunctionalB3LYP, B3PW91 nih.gov
Basis Set6-311G(d,p), 6-311++G(2d,2p) nih.govscienceopen.com
HOMO Energy-6.4016 eV (B3LYP) nih.gov
LUMO Energy-1.6065 eV (B3LYP) nih.gov
Energy Gap4.7951 eV (B3LYP) nih.gov

Note: The data presented is for a related imidazo[1,2-a]pyridine derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations.

DFT calculations are also a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net Theoretical calculations of ¹H and ¹³C NMR spectra for imidazo[1,2-a]pyridine derivatives have shown good agreement with experimental data, aiding in the structural elucidation of these compounds. nih.govnih.gov Similarly, calculated IR spectra can be compared with experimental FT-IR spectra to assign vibrational modes. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.netresearchgate.netoncotarget.commdpi.com This method is widely used in drug discovery to understand how a ligand, such as a derivative of 3-Chloro-6-methylimidazo[1,2-a]pyridine, might interact with a biological target, typically a protein or a nucleic acid. nih.govnih.govnih.govresearchgate.netresearchgate.netoncotarget.commdpi.com

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy in units of kcal/mol. nih.govnih.govresearchgate.net A more negative binding energy generally indicates a more stable ligand-target complex and thus a higher binding affinity. For example, in a study of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, docking scores were used to identify compounds with the highest binding affinity to the target enzyme, pantothenate synthetase. researchgate.net In another study, the binding energy of Alpidem with the 4BDT protein associated with Alzheimer's disease was found to be -9.60 kcal/mol, suggesting a strong binding affinity. nih.gov

Table 2: Example of Predicted Binding Affinities for Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Alpidem2Z5X-8.00 nih.gov
Alpidem4BDT-9.60 nih.gov
Imidazo[1,2-a]pyridine-3-carboxamide analogue (26k)Pantothenate synthetase (3IVX)-7.370 (XP Gscore) researchgate.net
Imidazo[1,2-a]pyridine-3-carboxamide analogue (27g)Pantothenate synthetase (3IVX)-0.972 (XP Gscore) researchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the binding site of a protein. oncotarget.commdpi.comwikipedia.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. oncotarget.commdpi.comwikipedia.org For instance, docking studies of imidazo-pyridine derivatives with the AT1 receptor revealed crucial hydrogen bonds with residues Tyr35, Arg167, and Lys199, as well as a π-π interaction with Trp84. oncotarget.com Similarly, the docking of a PI3Kα inhibitor based on the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold identified key hydrogen bonds with Lys802 and Gln859. mdpi.com Identifying these key interacting residues is fundamental for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netopenpharmaceuticalsciencesjournal.com In the context of ligand-target interactions, MD simulations are often employed to assess the stability of a docked complex. nih.govopenpharmaceuticalsciencesjournal.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the complex behaves in a more dynamic, solvated environment. nih.govopenpharmaceuticalsciencesjournal.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will typically exhibit a low and converging RMSD value. openpharmaceuticalsciencesjournal.com For example, a 1.2 ns molecular dynamics simulation was used to confirm the stability of an imidazo[1,2-a]pyridine-3-carboxamide analogue within the active site of pantothenate synthetase. openpharmaceuticalsciencesjournal.com

In Silico Screening and Rational Design of Analogues

Computational chemistry and molecular modeling have emerged as indispensable tools in the discovery and development of novel therapeutic agents. For the imidazo[1,2-a]pyridine scaffold, and by extension, analogues of this compound, these in silico techniques play a pivotal role in accelerating the identification of lead compounds and optimizing their pharmacological profiles. In silico screening allows for the rapid assessment of large virtual libraries of compounds against a biological target, while rational design leverages structural information to guide the synthesis of more potent and selective molecules.

A notable example of the power of computational approaches is the collaborative virtual screening initiative to discover new treatments for visceral leishmaniasis. nih.govrsc.org This project utilized the imidazo[1,2-a]pyridine core as a starting point to explore novel chemical space. nih.gov By employing ligand-based similarity searching across proprietary libraries from several pharmaceutical companies, researchers were able to rapidly expand the number of potential hit compounds. nih.govrsc.org This in silico approach not only validated the imidazo[1,2-a]pyridine scaffold as a viable chemotype for anti-leishmanial activity but also guided the initial structure-activity relationship (SAR) studies. nih.gov The screening identified that modifications at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine ring were tolerated while maintaining activity. nih.gov

Further computational studies on imidazo[1,2-a]pyridine derivatives have employed a variety of methods to predict their therapeutic potential. Density Functional Theory (DFT) calculations, for instance, are used to understand the electronic properties of these molecules, which can be correlated with their reactivity and interaction with biological targets. oregonstate.eduacs.org Molecular docking simulations are another critical tool, allowing for the prediction of binding affinities and modes of interaction between imidazo[1,2-a]pyridine analogues and their target proteins. oregonstate.eduacs.org These studies have been instrumental in identifying potential candidates for further development. oregonstate.edu

The rational design of imidazo[1,2-a]pyridine analogues is often guided by the insights gained from such computational models. For example, in the development of potential anticancer agents, the imidazo[1,2-a]pyridine moiety was intentionally retained as the core scaffold due to its known pharmacodynamic properties. nih.gov The design of novel derivatives then involves the strategic placement of various substituents to enhance properties like target affinity, selectivity, and pharmacokinetic profiles. Computational techniques have also been used to identify key structural features of 2-phenyl-imidazo[1,2-a]pyridine derivatives that make them potent Aryl Hydrocarbon Receptor (AHR) ligands. biorxiv.org

The following table summarizes the findings from a collaborative virtual screening effort for imidazo[1,2-a]pyridine analogues, showcasing the different in silico approaches used and the number of compounds identified.

Table 1: Summary of a Collaborative Virtual Screening Effort for Imidazo[1,2-a]pyridine Analogues

Computational Approach Number of On-Scaffold Compounds (Actives) Number of Scaffold-Hop Compounds (Actives)
ECFP4 similarity 45 (12) 15 (3)
Substructure-based queries with Morgan fingerprint similarity 69 (10) 121 (18)
ECFP4 and in-house fingerprint similarity 85 (11) 16 (0)
Daylight and ChemAxon fingerprint similarity with Openeye pharmacophore alignment 58 (12) 56 (4)
FCFP4 fingerprint similarity with diversity maximization 106 (11) 86 (9)
Total 363 (56) 294 (34)

Data sourced from a collaborative virtual screening study for visceral leishmaniasis. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial component of the rational design process. acs.org These computational models help to flag potential liabilities early in the drug discovery pipeline, allowing for the prioritization of compounds with more favorable drug-like properties. For instance, in silico studies of Alpidem, a derivative of imidazo[1,2-a]pyridine, have been conducted to evaluate its pharmacokinetic properties and potential for drug repurposing. nih.govresearchgate.net

The integration of these computational methods provides a powerful platform for the rational design of this compound analogues. By leveraging in silico screening, molecular modeling, and pharmacokinetic predictions, researchers can more efficiently navigate the complex landscape of chemical space to identify and optimize promising new drug candidates.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-6-methylimidazo[1,2-a]pyridine and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds. For example, intermediates can be generated via nitration or substitution reactions on pre-formed imidazo[1,2-a]pyridine scaffolds. Chlorine substitution at specific positions (e.g., chloromethyl groups) is achieved using reagents like sodium benzenesulfinate under reflux conditions . Lewis acids (e.g., In(OTf)₃) are often employed to catalyze regioselective functionalization at the C-3 position via Friedel-Crafts acylation .

Q. What analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For example, ¹H-NMR can distinguish between aromatic protons in the pyridine and imidazole rings (δ 7.0–9.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weights, while FTIR identifies functional groups (e.g., NH stretches at ~3336 cm⁻¹) . HPLC is recommended for purity assessment (>98%) in synthetic libraries .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : The scaffold exhibits diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, acetylated derivatives show enhanced cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values as low as 11 µM . Anti-inflammatory activity is validated in vitro and in vivo using models of pro-fibrotic diseases .

Advanced Research Questions

Q. How can substituent effects on the imidazo[1,2-a]pyridine core be optimized for targeted bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., amines) at the C-3 position enhance anticancer activity, while electron-withdrawing groups (e.g., nitro) reduce efficacy due to steric hindrance . For anticonvulsant activity, introducing hydrophobic substituents (e.g., methyl) improves blood-brain barrier penetration . Computational docking and electrostatic interaction analysis can prioritize substituents for synthesis .

Q. How to resolve contradictions in cytotoxicity data between similar derivatives?

  • Methodological Answer : Discrepancies often arise from differences in cell line sensitivity or substituent regiochemistry. For example, nitro groups at the para position on phenyl rings double anticancer activity compared to ortho substitution . Validate results using orthogonal assays (e.g., apoptosis vs. proliferation markers) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies improve regioselectivity during Friedel-Crafts acylation of imidazo[1,2-a]pyridines?

  • Methodological Answer : Regioselectivity at C-3 is achieved by optimizing Lewis acid catalysts (e.g., In(OTf)₃) and solvent polarity. Dimethoxyethane enhances reaction homogeneity, while elevated temperatures (80–100°C) reduce side products . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) isolates acetylated derivatives in >70% yield .

Q. How to design in vivo models for evaluating anti-inflammatory imidazo[1,2-a]pyridines?

  • Methodological Answer : Use murine models of inflammation (e.g., LPS-induced endotoxemia) to assess cytokine suppression (IL-6, TNF-α). Administer compounds intraperitoneally at 10–50 mg/kg doses, with pharmacokinetic profiling to confirm bioavailability . Histopathological analysis of tissue samples (e.g., liver, lung) quantifies anti-fibrotic effects .

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